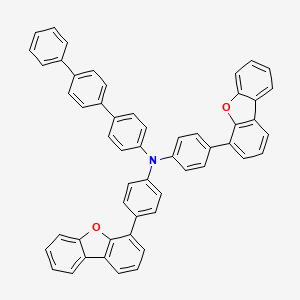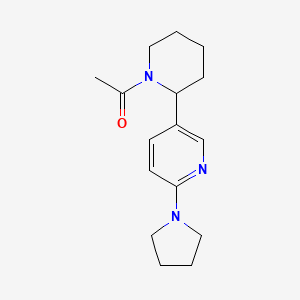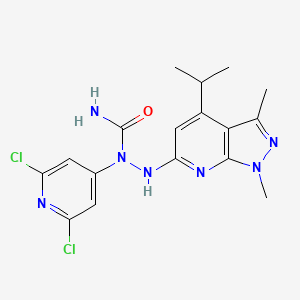
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-3-fluoro-D-mannose is a fluorinated sugar derivative with the molecular formula C6H11FO5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluoro-D-mannose typically involves the fluorination of protected mannose derivatives. One common method uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent. For example, 3,4,6-tri-O-benzyl-D-mannose can be fluorinated using DAST to produce 3-Deoxy-3-fluoro-D-mannose .
Industrial Production Methods: While specific industrial production methods for 3-Deoxy-3-fluoro-D-mannose are not extensively documented, the general approach involves large-scale synthesis using similar fluorination techniques as those used in laboratory settings. The process may include steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Deoxy-3-fluoro-D-mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated acids.
Reduction: Reduction reactions can convert it into different fluorinated sugar alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products:
Oxidation: Fluorinated acids.
Reduction: Fluorinated sugar alcohols.
Substitution: Various substituted fluorinated sugars.
Aplicaciones Científicas De Investigación
3-Deoxy-3-fluoro-D-mannose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a probe for studying metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Deoxy-3-fluoro-D-mannose involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for various enzymes. The fluorine atom’s presence can alter the compound’s reactivity and interactions with enzymes, leading to unique biological effects. For example, it can inhibit glycosylation processes by competing with natural sugars .
Comparación Con Compuestos Similares
- 2-Deoxy-2-fluoro-D-glucose
- 2-Deoxy-2-fluoro-D-mannose
- 4-Deoxy-4-fluoro-D-mannose
Comparison: 3-Deoxy-3-fluoro-D-mannose is unique due to the specific position of the fluorine atom at the C-3 position. This positioning can result in different reactivity and biological activity compared to other fluorinated sugars like 2-Deoxy-2-fluoro-D-glucose and 4-Deoxy-4-fluoro-D-mannose. The unique structural properties of 3-Deoxy-3-fluoro-D-mannose make it a valuable tool for studying specific biochemical pathways and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C6H11FO5 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5+,6-/m1/s1 |
Clave InChI |
RMHCJIQOFXULDL-ARQDHWQXSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)F)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)







![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)

![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)

![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
